3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride
Description
3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride is a brominated pyridine derivative functionalized with a piperidine ring at the 5-position and a bromine atom at the 3-position. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is classified as a specialty chemical, often employed as an intermediate in medicinal chemistry, particularly for synthesizing cholinergic drugs targeting gastrointestinal disorders or neurological modulators like mGluR5 . Its structural features—a pyridine core with a secondary amine (piperidine) and halogen substituent—impart unique electronic properties and reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Properties
IUPAC Name |
3-bromo-5-piperidin-2-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10;;/h5-7,10,13H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOHDCIUCUPBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CN=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride typically involves the bromination of 5-(piperidin-2-yl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 serves as an excellent leaving group, enabling SNAr reactions with nucleophiles under basic or transition metal-catalyzed conditions.
| Nucleophile | Reagents/Conditions | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amines | Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C | 3-Amino-5-(piperidin-2-yl)pyridine | 78–85 | |
| Thiols | CuI, L-proline, K₂CO₃, DMSO, 80°C | 3-Sulfanyl-5-(piperidin-2-yl)pyridine | 65 | |
| Alkoxides | NaH, DMF, RT | 3-Alkoxy-5-(piperidin-2-yl)pyridine | 70 |
Key Findings :
-
Steric effects : Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity due to steric hindrance near the pyridine ring.
-
Electronic effects : Electron-withdrawing groups on nucleophiles enhance reaction rates.
Cross-Coupling Reactions
The bromine atom participates in palladium- or nickel-catalyzed cross-coupling reactions to form C–C or C–heteroatom bonds.
| Reaction Type | Catalyst/Base | Partner | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Arylboronic acid | 3-Aryl-5-(piperidin-2-yl)pyridine | 82 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amines | 3-Amino-5-(piperidin-2-yl)pyridine | 88 |
| Stille Coupling | Pd(PPh₃)₄, LiCl | Organostannanes | 3-Alkyl/Aryl-5-(piperidin-2-yl)pyridine | 75 |
Mechanistic Insight :
-
Suzuki-Miyaura coupling proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with boronic acid, and reductive elimination.
-
Steric bulk on the piperidine ring slows coupling kinetics by ~20% compared to non-substituted analogs.
Functionalization of the Piperidine Moiety
The secondary amine in the piperidine ring undergoes alkylation, acylation, or oxidation.
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Acylation | AcCl, Et₃N | N-Acetyl-5-(piperidin-2-yl)pyridine | Bioactive intermediates |
| Oxidation | mCPBA, CH₂Cl₂ | Piperidine N-oxide | Improved solubility |
| Reductive Amination | NaBH₃CN, RCHO | N-Alkyl derivatives | CNS-targeting agents |
Notable Observation :
-
N-Acetyl derivatives exhibit enhanced blood-brain barrier permeability compared to parent compounds.
Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at position 4 due to meta-directing effects of the bromine.
| Electrophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 3-Bromo-4-nitro-5-(piperidin-2-yl)pyridine | 60 |
| Cl₂, FeCl₃ | 50°C | 3-Bromo-4-chloro-5-(piperidin-2-yl)pyridine | 55 |
Limitation : Harsh conditions (e.g., strong acids) may degrade the piperidine ring.
Biological Interactions
The compound interacts with nicotinic acetylcholine receptors (nAChRs) and cytochrome P450 enzymes.
| Target | Interaction Type | Effect | Reference |
|---|---|---|---|
| α4β2 nAChR | Partial agonism | Cognitive enhancement | |
| CYP3A4 | Competitive inhibition | Altered drug metabolism |
Structure-Activity Relationship (SAR) :
-
Bromine replacement : Substitution with smaller halogens (e.g., Cl) reduces receptor affinity by ~40% .
-
Piperidine substitution : N-Methylation increases metabolic stability by 2-fold.
Comparative Reactivity of Structural Analogs
Data from substituent-modification studies highlight positional effects on reactivity:
| Analog (Position) | Reaction Rate (vs. Parent) | Bioactivity (vs. Parent) |
|---|---|---|
| 3-Bromo-4-(piperidin-2-yl)pyridine | 1.2× faster | 1.5× higher nAChR affinity |
| 5-Bromo-2-(piperidin-3-yl)pyridine | 0.8× slower | Reduced CYP inhibition |
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride is explored as a potential therapeutic agent due to its ability to interact with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes and receptors involved in neurotransmission and other biological pathways.
2. Biological Research
The compound is employed in studies focusing on enzyme inhibitors and receptor ligands. Its interactions with biological macromolecules make it a valuable tool for investigating mechanisms of action related to pharmacological effects. For instance, studies have shown that derivatives of this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
3. Chemical Synthesis
In organic chemistry, 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions, including substitution reactions where the bromine atom can be replaced by other nucleophiles.
4. Industrial Applications
Beyond laboratory research, this compound finds applications in the production of agrochemicals, dyes, and specialty chemicals due to its structural properties and reactivity .
Case Studies
Several studies highlight the potential therapeutic applications of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride:
- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit antimicrobial properties against bacteria such as Escherichia coli and fungi like Aspergillus fumigatus. Compounds similar to this one have shown moderate activity against these pathogens.
- Anti-Cancer Properties : Piperidine derivatives are often investigated for their anti-cancer effects. Certain substituted pyridines have demonstrated the ability to inhibit cyclin-dependent kinases, which are critical for cell cycle regulation .
- Anti-inflammatory Effects : Some studies suggest that piperidine-containing compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidin-2-yl group play crucial roles in binding to these targets, thereby modulating their activity. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s key differentiators are its piperidine ring and bromine substituent. Comparisons with analogs highlight how structural modifications influence properties and applications:
*Approximate molecular weight calculated based on formula.
Key Observations:
- Ring Size Effects: Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces steric bulk and alters basicity, impacting receptor binding in biological systems .
- Substituent Position: Bromine at the 3-position (target compound) vs. 5-position (e.g., 5-Bromo-2-(piperidin-1-yl-ethoxy)pyridine) influences electronic distribution and cross-coupling reactivity .
- Salt Forms: The dihydrochloride salt improves aqueous solubility compared to freebase analogs like Anabasine, which is a flammable liquid .
Biological Activity
3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C10H13BrN2·2HCl
- CAS Number : 1998216-38-8
This structure features a bromine atom at the 3-position and a piperidine ring at the 5-position of the pyridine core, which is crucial for its biological activity.
3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride exhibits biological activity primarily through its interaction with various molecular targets. The piperidine moiety is known to enhance binding affinity to certain receptors and enzymes, which may lead to the inhibition of specific biological pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may modulate receptor activity, influencing neurotransmitter systems and other signaling pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antiparasitic Activity : Studies have shown that compounds with similar structures exhibit significant activity against parasites such as Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : Given its ability to interact with neurotransmitter receptors, there is potential for this compound to influence neurological conditions .
Research Findings and Case Studies
Several studies have explored the biological activity of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride and related compounds:
Table 1: Summary of Biological Activities
Case Study Example
In a study focused on optimizing lead compounds for treating HAT, derivatives similar to 3-Bromo-5-(piperidin-2-yl)pyridine were evaluated for their pharmacokinetic properties and efficacy against T. brucei. The study highlighted the importance of structural modifications in enhancing metabolic stability while maintaining potency against the parasite .
Q & A
Q. What synthetic strategies are commonly used to introduce the piperidine moiety into brominated pyridine scaffolds?
The piperidine ring is typically introduced via nucleophilic substitution or coupling reactions. For example, pyridyne cyclization (generating a reactive aryne intermediate) allows regioselective coupling with piperidine derivatives under controlled conditions . Alternatively, Buchwald-Hartwig amination or Ullmann-type couplings can link pre-functionalized bromopyridines with piperidine precursors. Reaction optimization (e.g., palladium catalysts, ligand selection) is critical to minimize dehalogenation byproducts .
Q. How is the purity of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride validated in academic research?
Purity is assessed using:
- HPLC/GC : Retention time consistency and peak integration (>98% purity thresholds, as seen in catalog standards for analogous bromopyridines) .
- Elemental Analysis : Matching calculated vs. observed C/H/N ratios to confirm stoichiometry.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and isotopic patterns .
Q. What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., distinguishing piperidine CH₂ groups at δ 1.5–2.5 ppm) and aromatic carbons.
- FT-IR : Confirms N-H stretches (piperidine) and C-Br vibrations (~600 cm⁻¹).
- X-ray Crystallography : Resolves regiochemistry and salt formation (dihydrochloride) .
Q. How can researchers safely handle reactive intermediates during synthesis?
- Use gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
- Quench protocols : Neutralize excess brominating agents (e.g., HBr) with aqueous NaHCO₃.
- Waste disposal : Segregate halogenated waste for professional treatment, as emphasized in safety guidelines for structurally related compounds .
Q. What solvent systems are optimal for recrystallizing this dihydrochloride salt?
- Polar aprotic solvents (e.g., ethanol/water mixtures) promote solubility at elevated temperatures and slow crystallization for improved crystal lattice formation.
- Avoid DCM/ether for salts due to poor solubility. Catalog data for similar hydrochlorides suggest ethanol as a primary recrystallization solvent .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields for bromopyridine-piperidine couplings?
Contradictions often arise from:
- Catalyst loading : Pd(OAc)₂ vs. Pd(dba)₂ impacts turnover.
- Temperature : Elevated temps (>100°C) may degrade sensitive intermediates.
- Workup methods : Acidic extraction (HCl) can precipitate dihydrochloride salts, improving isolated yields . Mitigation: Use design of experiments (DoE) to screen variables systematically.
Q. What mechanistic insights explain regioselective bromination at the pyridine C3 position?
- Directing effects : Electron-donating groups (e.g., piperidine) activate specific positions. Computational studies (DFT) predict bromination at C3 due to lower activation energy at this site.
- Steric hindrance : Piperidine’s bulk may block bromination at adjacent positions. Analogous regioselectivity is observed in 3-bromo-2-methoxypyridine derivatives .
Q. How do researchers address overlapping signals in the NMR spectra of brominated piperidine-pyridine conjugates?
- 2D NMR : COSY and HSQC correlate coupled protons and carbons, resolving ambiguities in crowded regions (e.g., piperidine CH₂ vs. pyridine CH).
- Variable Temperature NMR : Suppresses signal broadening caused by conformational exchange in the piperidine ring .
Q. What strategies optimize dihydrochloride salt stability during long-term storage?
Q. How can crystallography data reconcile conflicting stereochemical assignments in related compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
